Methyl 4-[7-fluoro-3,9-dioxo-2-(2-phenylethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate
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Overview
Description
Methyl 4-[7-fluoro-3,9-dioxo-2-(2-phenylethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is a complex organic compound with a molecular formula of C27H20FNO5 and a molecular weight of 457.45 g/mol . This compound is characterized by its unique structure, which includes a chromeno-pyrrol moiety, a fluorine atom, and a benzoate ester group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of Methyl 4-[7-fluoro-3,9-dioxo-2-(2-phenylethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate involves multiple steps. One common synthetic route includes the following steps:
Formation of the chromeno-pyrrol core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromeno-pyrrol core.
Introduction of the fluorine atom: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Methyl 4-[7-fluoro-3,9-dioxo-2-(2-phenylethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites using nucleophiles such as amines or thiols
Scientific Research Applications
Methyl 4-[7-fluoro-3,9-dioxo-2-(2-phenylethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of Methyl 4-[7-fluoro-3,9-dioxo-2-(2-phenylethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation .
Comparison with Similar Compounds
Methyl 4-[7-fluoro-3,9-dioxo-2-(2-phenylethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate can be compared with similar compounds such as:
Methyl 4-fluoro-3-nitrobenzoate: This compound also contains a fluorine atom and a benzoate ester group but lacks the chromeno-pyrrol moiety.
Indole derivatives: These compounds share the indole moiety and exhibit various biological activities, making them useful for comparison in terms of biological properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C27H20FNO5 |
---|---|
Molecular Weight |
457.4 g/mol |
IUPAC Name |
methyl 4-[7-fluoro-3,9-dioxo-2-(2-phenylethyl)-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate |
InChI |
InChI=1S/C27H20FNO5/c1-33-27(32)18-9-7-17(8-10-18)23-22-24(30)20-15-19(28)11-12-21(20)34-25(22)26(31)29(23)14-13-16-5-3-2-4-6-16/h2-12,15,23H,13-14H2,1H3 |
InChI Key |
NZGPDQGJWUJTLN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2C3=C(C(=O)N2CCC4=CC=CC=C4)OC5=C(C3=O)C=C(C=C5)F |
Origin of Product |
United States |
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